molecular formula C6H4ClNO2S B1587644 4-Nitrobenzenesulfenyl chloride CAS No. 937-32-6

4-Nitrobenzenesulfenyl chloride

Cat. No.: B1587644
CAS No.: 937-32-6
M. Wt: 189.62 g/mol
InChI Key: NCBOVAWEMBIIFK-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfenyl chloride is an organic compound with the molecular formula C6H4ClNO4S. It is a yellow crystalline solid that is primarily used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds . This compound is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

4-Nitrobenzenesulfenyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with a reducing agent such as sodium sulfide or hydrogen sulfide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial production methods often involve large-scale reactions in specialized reactors. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow reactors and automated control systems .

Chemical Reactions Analysis

4-Nitrobenzenesulfenyl chloride undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines typically yields sulfenamides, which are valuable intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

(4-nitrophenyl) thiohypochlorite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBOVAWEMBIIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403158
Record name 4-Nitrobenzenesulfenyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937-32-6
Record name 4-Nitrobenzenesulfenyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrobenzenesulfenyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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